N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline
Description
N-(2,3-Dichlorophenyl)-2,4,6-trinitroaniline is a nitroaromatic compound characterized by a trinitroaniline core substituted with a 2,3-dichlorophenyl group. This structure combines electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
63033-86-3 |
|---|---|
Molecular Formula |
C12H6Cl2N4O6 |
Molecular Weight |
373.10 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H6Cl2N4O6/c13-7-2-1-3-8(11(7)14)15-12-9(17(21)22)4-6(16(19)20)5-10(12)18(23)24/h1-5,15H |
InChI Key |
NOKWYTXDQDBJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(2,3-dichlorophenyl)aniline. The process begins with the preparation of N-(2,3-dichlorophenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates safety measures to handle the hazardous reagents and by-products generated during the nitration process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, leading to the inhibition or activation of various biochemical processes. The nitro groups play a crucial role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds for Comparison :
N-(3-Nitrophenyl)-2,4,6-Trinitroaniline : Substituted with a nitro group at the meta position. Exhibits an IC₅₀ of 4.2 µM in Hep3B hepatoma cells, comparable to cisplatin .
N-(3,5-Difluorophenyl)-2,4,6-Trinitroaniline : Fluorine substituents increase electronegativity, yielding a lower IC₅₀ (2.8 µM) than cisplatin .
N-(2,4-Dinitrophenyl)-2,4,6-Trinitroaniline : LogP = 3.72, indicating high lipophilicity; used in HPLC separation studies .
N-(2-Hydroxyethyl Nitrate)-2,4,6-Trinitroaniline : Introduces a hydroxyethyl nitrate group, reducing thermal stability (11% yield at -25°C vs. 94% yield at 0°C for precursors) .
Table 1: Comparative Physicochemical Data
*TNA = Trinitroaniline
Biological Activity
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline (DCTA) is a complex organic compound notable for its biological activity primarily related to toxicity and mutagenicity. This article reviews the biological properties of DCTA, synthesizing findings from various studies and data sources.
Chemical Structure and Properties
DCTA is characterized by its three nitro groups attached to an aniline structure, with a dichlorophenyl moiety. Its molecular formula is C₁₂H₆Cl₂N₄O₆. The presence of multiple nitro groups contributes to its properties as a strong oxidizing agent and potential explosive material .
Toxicological Profile
Toxicity and Mutagenicity:
The biological activity of DCTA is significantly influenced by its toxicity. Similar compounds in the trinitroaniline family have been studied for their effects on biological systems. The compound exhibits cytotoxic effects on various cell lines, with studies indicating that it can induce oxidative stress and DNA damage .
Mechanisms of Action:
Research has shown that DCTA can undergo biotransformation, leading to the formation of reactive metabolites that can interact with cellular macromolecules. The enzymatic activity associated with the reduction of nitro groups plays a crucial role in its toxicity profile. For instance, nitroreductase enzymes catalyze the reduction of nitro groups to form nitroso and hydroxylamine derivatives, which are often more toxic than the parent compound .
Case Studies
-
Cellular Studies:
A study conducted on human hepatoma cells demonstrated that exposure to DCTA resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. The study highlighted the role of oxidative stress in mediating the cytotoxic effects of DCTA. -
Microbial Biodegradation:
Research involving Pseudomonas strains indicated that certain bacteria could degrade DCTA through a series of enzymatic reactions, suggesting potential bioremediation pathways for environments contaminated with this compound. The degradation process involves nitroreductase-mediated reduction followed by further metabolic transformations .
Data Table: Biological Activity Overview
| Parameter | Observation |
|---|---|
| Molecular Formula | C₁₂H₆Cl₂N₄O₆ |
| Toxicity Classification | Very toxic (R50-53) |
| Key Toxic Effects | Oxidative stress, DNA damage |
| Biodegradation Potential | Yes, via Pseudomonas strains |
| Enzymatic Pathways | Nitroreductase-mediated reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
